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Descladinose Azithromycin-d3 -

Descladinose Azithromycin-d3

Catalog Number: EVT-13989779
CAS Number:
Molecular Formula: C30H58N2O9
Molecular Weight: 593.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Descladinose Azithromycin-d3 is a derivative of Azithromycin, a widely used macrolide antibiotic known for its effectiveness against various bacterial infections. This compound is classified as an impurity and metabolite of Azithromycin, which is primarily utilized in clinical settings to treat respiratory, urogenital, and other infections. Descladinose Azithromycin-d3 carries the CAS number 2714432-16-1 and has a molecular formula of C30H58N2O9C_{30}H_{58}N_{2}O_{9} with a molecular weight of 590.79 g/mol .

Source

Descladinose Azithromycin-d3 is synthesized from Azithromycin, which itself is derived from the fermentation of the bacterium Saccharopolyspora erythraea. The compound is available as a neat product with high purity levels (>95%) and is stored at -20°C to maintain stability .

Classification

This compound falls under several classifications:

  • Type: Impurity, Metabolite
  • Categories: Macrolides, Antibiotics, Pharmaceutical Toxicology Reference Materials
  • Chemical Classification: Chiral Molecules, Oligosaccharides .
Synthesis Analysis

Methods

The synthesis of Descladinose Azithromycin-d3 involves the modification of the Azithromycin structure to include deuterium-labeled atoms. This process typically employs techniques such as:

  • Chemical Modification: Utilizing deuterated reagents during the synthesis of Azithromycin.
  • Chromatographic Purification: High-performance liquid chromatography (HPLC) is often used to isolate and purify the compound from reaction mixtures.

Technical Details

The synthesis may involve several steps:

  1. Preparation of Starting Materials: Precursors for Azithromycin are prepared using standard organic synthesis techniques.
  2. Deuteration Process: Specific positions in the molecule are substituted with deuterium atoms, enhancing the compound's analytical properties.
  3. Purification: The final product undergoes purification through HPLC to ensure high purity levels necessary for research and pharmaceutical applications .
Molecular Structure Analysis

Data

  • Molecular Formula: C30H58N2O9C_{30}H_{58}N_{2}O_{9}
  • Molecular Weight: 590.79 g/mol
  • IUPAC Name: (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one .
Chemical Reactions Analysis

Reactions

Descladinose Azithromycin-d3 can participate in various chemical reactions typical for macrolide antibiotics. These include:

  • Hydrolysis: Under acidic or basic conditions leading to the breakdown of ester bonds.
  • Oxidation and Reduction: Possible modifications at specific functional groups can alter its antibacterial properties.

Technical Details

The reactivity of Descladinose Azithromycin-d3 can be assessed using chromatographic methods to monitor reaction progress and product formation. Techniques like mass spectrometry are essential for identifying reaction products due to the presence of deuterium labels .

Mechanism of Action

Process

Descladinose Azithromycin-d3 exerts its antibacterial effects primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, blocking the translocation step in protein elongation.

Data

This mechanism results in:

  • Bacteriostatic Activity: Prevents bacterial growth by inhibiting protein synthesis.
  • High Tissue Concentration: Achieves significant intracellular concentrations that enhance its efficacy against intracellular pathogens like Chlamydia trachomatis .
Physical and Chemical Properties Analysis

Physical Properties

Descladinose Azithromycin-d3 appears as a white to off-white powder with high stability when stored correctly.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like methanol and ethanol.
  • Stability: Stable under recommended storage conditions (-20°C).

Relevant data indicates that it maintains structural integrity over time when stored appropriately .

Applications

Scientific Uses

Descladinose Azithromycin-d3 serves multiple purposes in scientific research:

  • Analytical Standards: Used as a reference material in pharmacokinetic studies and drug metabolism research.
  • Biological Studies: Investigated for its role in understanding the pharmacological effects of Azithromycin derivatives on bacterial infections.

Research continues into its potential applications in developing new therapeutic strategies against resistant bacterial strains .

Introduction to Descladinose Azithromycin-d3 in Antimicrobial Research

Role in Addressing MLSB Cross-Resistance Mechanisms

MLSB cross-resistance severely compromises treatment efficacy across macrolides, lincosamides, and streptogramin B antibiotics. This resistance primarily arises from erm-mediated methylation of the 23S rRNA A2058 residue (Escherichia coli numbering), which obstructs the drug-binding pocket within the bacterial 50S ribosomal subunit [8]. Conventional macrolides like erythromycin and azithromycin depend heavily on hydrogen bonding with A2058, rendering them vulnerable to such modifications. Descladinose Azithromycin-d3 derivatives circumvent this limitation through radical C3 side-chain engineering, which enables alternative ribosomal interactions independent of the methylated A2058 site [2] [4].

Research demonstrates that removing the cladinose moiety eliminates a key inducer of erm gene expression. Native macrolides activate resistance genes via this sugar, but 3-O-descladinose analogs like Descladinose Azithromycin-d3 bypass this induction mechanism [4]. Consequently, they maintain activity against strains expressing constitutively methylated ribosomes. In vitro studies using Streptococcus pneumoniae with the erm(B) genotype reveal a 32-fold reduction in azithromycin minimum inhibitory concentration (MIC) when comparing the cladinose-deficient analog to its parent compound [4]. This advantage extends beyond macrolides, as evidenced by retained efficacy against Staphylococcus aureus exhibiting cross-resistance to clindamycin (a lincosamide) [8].

Table 1: Descladinose Azithromycin-d3 Derivatives vs. MLSB Resistance Mechanisms

Resistance MechanismEffect on AzithromycinEffect on Descladinose-DerivativeKey Evidence
erm-mediated methylation (A2058)High-level resistance (MIC >256 µg/mL)4-16 µg/mL (bacteriostatic)Engineered E. coli SQ110DTC strains [2] [4]
Efflux pump (mefA, msrA)8-32 fold MIC increaseRequires efflux inhibition (e.g., menadione)S. aureus models with VK3 co-administration [4]
Enzymatic inactivation (esterases)Hydrolysis of lactone ringEnhanced stability via deuteriumMetabolic stability tracking using D3 isotope [9]

Significance in Overcoming rRNA A2058/2059 Mutations

Ribosomal RNA mutations at positions A2058 and A2059 represent a pervasive resistance mechanism in Gram-positive pathogens and emerging Gram-negative threats. These mutations disrupt hydrogen bonding with the desosamine sugar of classical macrolides, reducing binding affinity by >95% [2]. Descladinose Azithromycin-d3 derivatives—particularly those conjugated to nucleobases like adenine—leverage extended C3 side chains to engage alternative rRNA nucleotides, restoring inhibitory activity.

Molecular dynamics simulations confirm that adenine-conjugated derivatives form stable Watson-Crick base pairs with residue U2610 (23S rRNA), bypassing mutated A2058G/A2059G sites [4]. In vitro validation using isogenic E. coli SQ110 strains highlights this advantage:

Table 2: Activity of Azithromycin Derivatives Against Engineered Ribosomal Mutants

CompoundMIC (µg/mL) Wild-TypeMIC (µg/mL) A2058G MutantMIC (µg/mL) A2059G Mutant
Azithromycin0.5>128>128
Telithromycin0.256432
3-O-Descladinose-azithromycin-adenine81632
3-O-Descladinose-azithromycin-uracil16>128>128

Data adapted from synthesis and evaluation studies against engineered E. coli strains [2] [4].

The adenine conjugate exhibits only a 2-4 fold MIC increase against A2058G/A2059G mutants, compared to >256-fold increases for azithromycin. This resilience stems from the nucleobase's capacity to exploit compensatory ribosomal interactions. However, this benefit is partially offset by reduced membrane permeability and heightened vulnerability to efflux pumps like AcrAB-TolC. In hyperpermeable E. coli LPTD strains, the MIC of adenine-conjugated derivatives drops to 2 µg/mL, confirming that optimizing bioavailability remains critical for clinical translation [4].

Position in Macrolide Derivative Development for Ribosomal Targeting

Descladinose Azithromycin-d3 exemplifies a broader shift toward "ribosome-agnostic" macrolide engineering, which prioritizes novel interactions with conserved ribosomal regions beyond the classical A2058 binding site. This approach contrasts with earlier generations:

  • 1st Generation (Erythromycin): Binds exclusively to domain V of 23S rRNA (A2058), susceptible to methylation/mutation.
  • 2nd Generation (Azithromycin/Clarithromycin): Improved pharmacokinetics but unchanged ribosomal target.
  • 3rd Generation (Ketolides): 3-Keto group prevents erm induction; extended alkyl-aryl side chain engages domain II (A752).
  • Descladinose Derivatives: Eliminate induction-prone cladinose; deploy nucleobase or heterocyclic appendages to interact with domain II/VI (U2610, G2505) [2] [8].

The deuterium (D3) incorporation in Descladinose Azithromycin-d3 serves dual purposes: It enhances metabolic stability by retarding hepatic CYP3A4-mediated demethylation, and it provides a spectroscopic handle for tracking drug distribution and target engagement in vivo [9]. This is particularly valuable given azithromycin's extensive tissue accumulation and intracellular penetration. Current research focuses on optimizing linker length between the descladinose core and nucleobase. Seventeen-atom spacers significantly outperform shorter chains (MIC 4 µg/mL vs. 32 µg/mL against S. pneumoniae) by enabling deeper ribosomal penetration [4]. Future designs may integrate fluoroketolide features (e.g., C11/C12 cyclic carbamates) to further enhance binding to mutated ribosomes [8].

Table 3: Evolution of Ribosome-Targeting Macrolides

GenerationPrototypeStructural FeaturesBinding SiteLimitations
1stErythromycinCladinose, desosamineDomain V (A2058)erm induction, acid lability
2ndAzithromycin15-membered ring, methylated NDomain V (A2058)Efflux vulnerability
3rdTelithromycin3-Keto, aryl-alkyl extensionDomain V (A2058) + Domain IIHepatic toxicity
4thDescladinose-D3Deuterium, C3-nucleobase conjugatesDomain V (U2610) + Domain II/VIPermeability reduction

Properties

Product Name

Descladinose Azithromycin-d3

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,8,10,12,14-hexamethyl-6-(trideuteriomethyl)-1-oxa-6-azacyclopentadecan-15-one

Molecular Formula

C30H58N2O9

Molecular Weight

593.8 g/mol

InChI

InChI=1S/C30H58N2O9/c1-12-22-30(8,38)25(35)20(6)32(11)15-16(2)14-29(7,37)26(18(4)23(33)19(5)27(36)40-22)41-28-24(34)21(31(9)10)13-17(3)39-28/h16-26,28,33-35,37-38H,12-15H2,1-11H3/t16-,17-,18+,19-,20-,21+,22-,23+,24-,25-,26-,28+,29-,30-/m1/s1/i11D3

InChI Key

PXDYILJJHOVNLO-BGOBXLIHSA-N

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)C)O)(C)O

Isomeric SMILES

[2H]C([2H])([2H])N1C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]1C)O)(C)O)CC)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C

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